molecular formula C11H23N3O2 B12639906 N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine CAS No. 918893-48-8

N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine

Cat. No.: B12639906
CAS No.: 918893-48-8
M. Wt: 229.32 g/mol
InChI Key: MPSBVGPPOFPKPE-UHFFFAOYSA-N
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Description

N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is a chemical compound known for its unique structure and properties. This compound is part of a class of chemicals that have shown significant potential in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine typically involves the cyclocondensation of N-(prop-2-yn-1-yl)- and N-(penta-2,4-diyn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . This reaction proceeds under specific conditions, often requiring the presence of a base such as potassium hydroxide (KOH). The industrial production methods for this compound are still under research, but the synthetic routes generally involve similar cyclocondensation reactions.

Chemical Reactions Analysis

N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine (Br2) and carbon disulfide (CS2) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with bromine can lead to the formation of brominated derivatives .

Mechanism of Action

The mechanism of action of N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as metalloproteinase aggrecanase and phospholipase A2 . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its biological effects.

Comparison with Similar Compounds

N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include 2-ylidene-1,3-thiazolidines and 2-ylidene-2,3-dihydro-1,3-thiazoles . These compounds also exhibit significant biological activities and are used in various scientific applications. N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine stands out due to its broader spectrum of applications and unique inhibitory properties.

Properties

CAS No.

918893-48-8

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

N-[1-[2-hydroxyiminopropyl(pentyl)amino]propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C11H23N3O2/c1-4-5-6-7-14(8-10(2)12-15)9-11(3)13-16/h15-16H,4-9H2,1-3H3

InChI Key

MPSBVGPPOFPKPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CC(=NO)C)CC(=NO)C

Origin of Product

United States

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